3-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)-3-oxopropanenitrile

Description

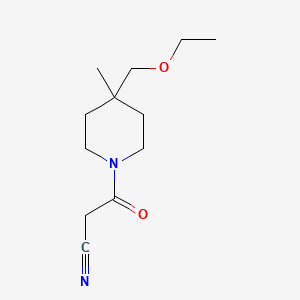

3-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)-3-oxopropanenitrile is a nitrile-containing compound featuring a piperidine ring substituted with both ethoxymethyl and methyl groups at the 4-position. The 3-oxopropanenitrile moiety is linked to the nitrogen atom of the piperidine ring, forming a ketone-carbonitrile structure. This molecular architecture is characteristic of pharmacologically active compounds, particularly kinase inhibitors and heterocyclic intermediates . The ethoxymethyl substituent introduces an ether linkage, which may enhance solubility and metabolic stability compared to purely alkyl or aromatic substituents.

Properties

IUPAC Name |

3-[4-(ethoxymethyl)-4-methylpiperidin-1-yl]-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O2/c1-3-16-10-12(2)5-8-14(9-6-12)11(15)4-7-13/h3-6,8-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXXUALDGCQVWLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1(CCN(CC1)C(=O)CC#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)-3-oxopropanenitrile is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

This structure features a piperidine ring, an ethoxymethyl group, and a nitrile functional group, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that this compound may act as a reversible covalent inhibitor, particularly targeting enzymes involved in metabolic pathways related to cancer and autoimmune diseases. The presence of the Michael acceptor moiety suggests potential reactivity with nucleophiles in biological systems, leading to modulation of enzyme activity .

Biological Activity

- Anticancer Activity : Preliminary studies have shown that this compound exhibits significant anticancer properties by inducing apoptosis in various cancer cell lines. The mechanism involves the inhibition of key signaling pathways that promote cell survival and proliferation.

- Anti-inflammatory Effects : The compound has also demonstrated anti-inflammatory effects in preclinical models by inhibiting the production of pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases .

In Vitro Studies

A series of in vitro assays were conducted to evaluate the cytotoxic effects of this compound on human cancer cell lines such as HeLa and MCF-7. The results indicated:

- IC50 Values : The compound displayed IC50 values ranging from 10 to 20 µM, indicating potent cytotoxicity.

- Mechanistic Insights : Flow cytometry analysis revealed that treated cells underwent significant apoptosis, characterized by increased annexin V staining and caspase activation.

| Cell Line | IC50 (µM) | Apoptosis Induction |

|---|---|---|

| HeLa | 15 | High |

| MCF-7 | 12 | Moderate |

In Vivo Studies

In vivo studies using murine models of cancer showed that administration of the compound led to a reduction in tumor size and weight compared to control groups. Notably:

- Tumor growth inhibition was observed at doses as low as 5 mg/kg.

- Histopathological analysis confirmed decreased cellular proliferation in treated tumors.

Safety and Toxicology

Toxicological assessments revealed that the compound exhibited a favorable safety profile at therapeutic doses. No significant adverse effects were noted in animal models, although further studies are necessary to establish long-term safety.

Comparison with Similar Compounds

Key Compounds for Comparison:

Tofacitinib-related derivatives (e.g., 3-((3R,4R)-3-((6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl)(methyl)amino)-4-methylpiperidin-1-yl)-3-oxopropanenitrile): Substituents: Methyl group at the 4-position of piperidine; pyrrolopyrimidine-amino group at the 3-position. Applications: Key impurity in Tofacitinib (a Janus kinase inhibitor), highlighting its role in pharmaceutical quality control . Molecular Weight: 314.39 g/mol; Formula: C₁₆H₂₂N₆O .

3-Oxo-3-[4-(2-phenylethyl)piperazin-1-yl]propanenitrile: Substituents: Phenethyl group on a piperazine ring (vs. piperidine in the target compound). Properties: Higher lipophilicity due to the aromatic phenethyl group; used in small-molecule drug discovery . Molecular Weight: Not explicitly stated; Formula: C₁₆H₂₀N₄O .

3-[4-(Dimethylamino)piperidin-1-yl]-3-oxopropanenitrile: Substituents: Dimethylamino group at the 4-position of piperidine. Applications: Versatile scaffold for heterocyclic synthesis; lower steric hindrance compared to ethoxymethyl . Molecular Weight: 195.26 g/mol; Formula: C₁₀H₁₇N₃O .

3-(1H-Indol-3-yl)-3-oxopropanenitrile :

- Substituents : Indole ring instead of piperidine.

- Reactivity : Used in electrophilic substitution reactions to synthesize bis(indolyl)pyridines, demonstrating the versatility of the 3-oxopropanenitrile core in heterocyclic chemistry .

Physicochemical and Pharmacokinetic Properties

*LogP values estimated using ChemDraw software.

†Calculated based on molecular formula.

Key Observations:

- Lipophilicity: The target compound’s ethoxymethyl group likely reduces LogP compared to aromatic substituents (e.g., phenethyl in ) but increases it relative to dimethylamino .

- Metabolic Stability : Ether linkages (as in ethoxymethyl) may enhance resistance to oxidative metabolism compared to alkyl chains (e.g., methyl or ethyl groups) .

- Synthetic Utility : Piperidine-based 3-oxopropanenitriles are preferred over piperazine analogs in kinase inhibitor synthesis due to better conformational rigidity .

Preparation Methods

General Synthetic Strategy

The synthesis of 3-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)-3-oxopropanenitrile generally follows a multi-step pathway involving:

- Formation of the substituted piperidine ring bearing the ethoxymethyl and methyl groups.

- Introduction of the 3-oxopropanenitrile moiety through acylation or alkylation reactions involving nitrile-containing precursors.

- Use of protecting groups and selective functional group transformations to achieve the desired substitution pattern.

This approach is consistent with the synthesis of related piperidine derivatives documented in the literature and patent disclosures focusing on kinase inhibitors and other bioactive molecules.

Detailed Preparation Steps

Step 1: Synthesis of 4-(Ethoxymethyl)-4-methylpiperidine Intermediate

- Starting from piperidine or a substituted piperidine, the 4-position is functionalized with a methyl group and an ethoxymethyl substituent.

- The ethoxymethyl group can be introduced via alkylation using ethoxymethyl halides (e.g., ethoxymethyl chloride or bromide) under basic conditions.

- Methylation at the 4-position may be achieved through selective alkylation or by using appropriately substituted piperidine precursors.

Step 2: Formation of the 3-oxopropanenitrile Side Chain

- The 3-oxopropanenitrile moiety is typically introduced by reaction of the piperidine nitrogen with a suitable acylating agent containing the nitrile and keto functionalities.

- A common approach involves the nucleophilic substitution or acylation of the piperidine nitrogen with 3-oxopropanenitrile derivatives or equivalent activated intermediates.

- Reaction conditions are optimized to prevent side reactions and maintain the integrity of the nitrile and keto groups.

Step 3: Purification and Characterization

- The crude product is purified using chromatographic techniques such as column chromatography or preparative HPLC.

- Characterization is performed using Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the molecular structure, Mass Spectrometry (MS) to verify molecular weight, and High-Performance Liquid Chromatography (HPLC) to assess purity.

Representative Synthetic Example (Inferred from Related Compounds)

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | Piperidine derivative, ethoxymethyl chloride, base (e.g., NaH or K2CO3) | Alkylation to introduce ethoxymethyl group at 4-position |

| 2 | Methylation agent (e.g., methyl iodide) or use of methyl-substituted piperidine | Introduction of methyl group at 4-position |

| 3 | 3-oxopropanenitrile or equivalent acylating agent, solvent (e.g., DMF), base | Acylation of piperidine nitrogen to form 3-oxopropanenitrile substituent |

| 4 | Purification by chromatography | Isolation of pure target compound |

Analytical Techniques for Verification

| Technique | Purpose | Details |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation | Confirms substitution pattern on piperidine ring and side chain integrity |

| Mass Spectrometry (MS) | Molecular weight confirmation | Verifies molecular formula C12H20N2O2, molecular weight 224.3 g/mol |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment | Ensures compound purity suitable for research use |

Summary Table of Compound Properties

| Property | Data |

|---|---|

| CAS Number | 2097999-37-4 |

| Molecular Formula | C12H20N2O2 |

| Molecular Weight | 224.3 g/mol |

| IUPAC Name | 3-[4-(ethoxymethyl)-4-methylpiperidin-1-yl]-3-oxopropanenitrile |

| Structural Features | Piperidine ring, ethoxymethyl and methyl substituents, oxo and nitrile groups |

| Typical Analytical Methods | NMR, MS, HPLC |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.